
4-Methyloctadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyloctadecane is an organic compound with the molecular formula C19H40. It is a branched alkane, specifically a methyl-substituted octadecane. This compound is known for its high molecular weight and hydrophobic properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyloctadecane typically involves the alkylation of octadecane with a methyl group. One common method is the Friedel-Crafts alkylation, where octadecane reacts with a methyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually require an inert atmosphere and temperatures ranging from 0°C to 50°C.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of unsaturated precursors. This method is preferred due to its efficiency and scalability. The process involves the use of hydrogen gas and a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions.
Chemical Reactions Analysis
Types of Reactions: 4-Methyloctadecane primarily undergoes reactions typical of alkanes, including:
Oxidation: In the presence of strong oxidizing agents like potassium permanganate or chromic acid, this compound can be oxidized to form carboxylic acids or ketones.
Reduction: Although already a saturated hydrocarbon, any unsaturated impurities can be reduced using hydrogen gas and a metal catalyst.
Substitution: Halogenation reactions, such as chlorination or bromination, can occur under UV light or heat, leading to the formation of haloalkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl2), bromine (Br2), UV light or heat
Major Products:
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Haloalkanes
Scientific Research Applications
4-Methyloctadecane has diverse applications in scientific research:
Chemistry: Used as a reference compound in chromatographic studies due to its well-defined structure and properties.
Biology: Studied for its role in lipid metabolism and as a model compound for hydrophobic interactions in biological membranes.
Medicine: Investigated for its potential use in drug delivery systems, particularly in the formulation of hydrophobic drugs.
Industry: Utilized in the production of lubricants, surfactants, and as a phase change material in thermal energy storage systems.
Mechanism of Action
The mechanism of action of 4-Methyloctadecane is primarily related to its hydrophobic nature. In biological systems, it interacts with lipid bilayers, affecting membrane fluidity and permeability. Its molecular targets include lipid molecules and membrane proteins, where it can modulate their function by altering the local lipid environment.
Comparison with Similar Compounds
Octadecane: A straight-chain alkane with similar hydrophobic properties but lacks the methyl substitution.
2-Methyloctadecane: Another methyl-substituted octadecane, differing in the position of the methyl group.
Uniqueness: 4-Methyloctadecane is unique due to its specific branching, which influences its physical properties such as melting point and solubility. This branching can also affect its reactivity and interactions in both chemical and biological systems.
Properties
CAS No. |
10544-95-3 |
|---|---|
Molecular Formula |
C19H40 |
Molecular Weight |
268.5 g/mol |
IUPAC Name |
4-methyloctadecane |
InChI |
InChI=1S/C19H40/c1-4-6-7-8-9-10-11-12-13-14-15-16-18-19(3)17-5-2/h19H,4-18H2,1-3H3 |
InChI Key |
GEGZZJBPFKEDHM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC(C)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B12983662.png)
![Benzyl 3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B12983664.png)
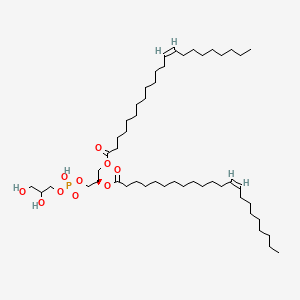
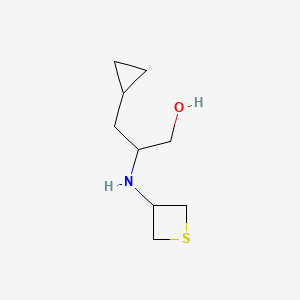
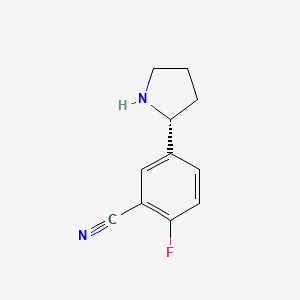
![3-Bromopyrido[1,2-a]pyrimidin-4-one](/img/structure/B12983687.png)
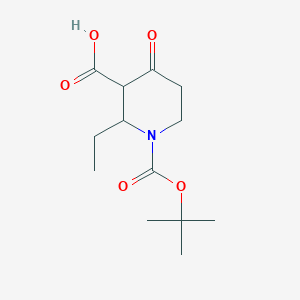
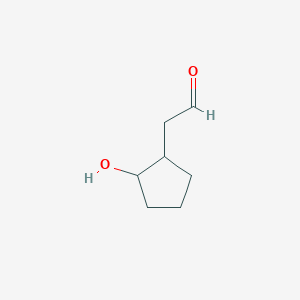
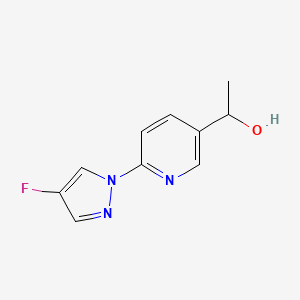

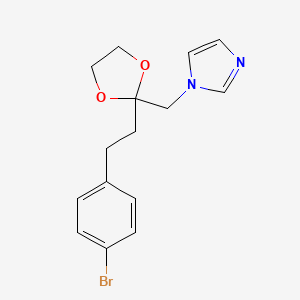
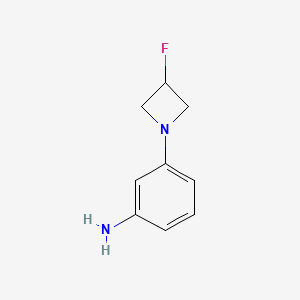
![tert-Butyl 6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12983717.png)

